4-Ethylethcathinone

Forensic Toxicology Analytical Chemistry Reference Standards

4-EEC is a para-ethyl regioisomer of ethcathinone, structurally differentiated from 4-MEC by a single carbon atom. This subtle difference produces distinct chromatographic retention times and MS fragmentation patterns, making proxy identification analytically unsound. Forensic labs require authentic 4-EEC reference standards for unambiguous spectral matching and evidentiary integrity. The predicted LogP of 1.70 enables optimized SPE/LC method development. Intended exclusively for forensic and analytical research; physiological/toxicological profiles remain uncharacterized. Do not substitute with 4-MEC or ethcathinone standards.

Molecular Formula C13H19NO
Molecular Weight 205.30
CAS No. 1225619-32-8
Cat. No. B1651092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylethcathinone
CAS1225619-32-8
Molecular FormulaC13H19NO
Molecular Weight205.30
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C(C)NCC
InChIInChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2/h6-10,14H,4-5H2,1-3H3
InChIKeyFAXVCSOMTSWQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylethcathinone (CAS 1225619-32-8): Reference Standard Procurement for Synthetic Cathinone Research


4-Ethylethcathinone (4-EEC; CAS 1225619-32-8) is a synthetic cathinone of the β-keto-phenethylamine class, characterized by a para-ethyl substituent on the phenyl ring and an N-ethyl side chain . Its molecular formula is C₁₃H₁₉NO (MW 205.30 g/mol), with predicted physicochemical properties including an ACD/LogP of 1.70 and a polar surface area of 29 Ų . 4-EEC is a regioisomer of 2-ethylethcathinone and 3-ethylethcathinone, differing solely in the position of the ethyl group on the aromatic ring . The compound is intended exclusively for forensic and analytical research applications as a reference standard for the identification and characterization of novel psychoactive substances (NPS); its physiological and toxicological properties remain uncharacterized in the peer-reviewed literature [1].

Why 4-Ethylethcathinone Cannot Be Interchanged with Other Synthetic Cathinones in Analytical Workflows


Synthetic cathinones exhibit pronounced structure-dependent variability in analytical behavior, including chromatographic retention, mass spectrometric fragmentation, and stability profiles [1]. 4-Ethylethcathinone differs from closely related analogs such as 4-MEC (4-methylethcathinone) and 4-MMC (4-methylmethcathinone) by a single carbon atom in the para-substituent or N-alkyl chain. This seemingly minor structural difference can result in distinct retention times and fragmentation patterns that preclude reliable identification by proxy [2]. Furthermore, stability studies on structurally similar cathinones demonstrate that even subtle modifications—such as the presence or position of halogen or alkyl substituents—significantly alter degradation kinetics in biological matrices under varying storage conditions [1]. Consequently, substituting 4-EEC with a different cathinone reference standard in forensic or toxicological assays introduces a high risk of misidentification, quantification error, and compromised chain-of-custody documentation.

Quantitative Differentiation Evidence for 4-Ethylethcathinone (CAS 1225619-32-8) in Research Procurement


Regioisomeric Distinction: Para-Ethyl Substitution Defines Chromatographic and Mass Spectrometric Behavior

4-Ethylethcathinone is the para-substituted regioisomer within the ethylethcathinone series. Positional isomerism among synthetic cathinones produces distinct chromatographic retention times and unique product ion spectra under collision-induced dissociation (CID) and electron-activated dissociation (EAD) [1]. While direct quantitative data for 4-EEC are absent from peer-reviewed literature, comparative metabolic profiling of 2-MEC, 3-MEC, and 4-MEC demonstrates that the position of the alkyl substituent on the phenyl ring dictates both the number and identity of Phase I metabolites, underscoring that regioisomers are analytically non-interchangeable [1].

Forensic Toxicology Analytical Chemistry Reference Standards

Physicochemical Properties: LogP and Polar Surface Area Define Analytical Extraction and Chromatography Conditions

4-Ethylethcathinone exhibits predicted physicochemical properties that influence its behavior in extraction and chromatographic systems. The compound's ACD/LogP of 1.70 and polar surface area of 29 Ų distinguish it from analogs with differing substituents, impacting solid-phase extraction (SPE) recovery and reversed-phase LC retention . For comparison, the structurally related 4-methylethcathinone (4-MEC) has a lower LogP value due to the smaller para-methyl group, while 4-ethylmethcathinone (4-EMC) differs in N-alkyl chain length. Although direct empirical measurements for 4-EEC are not reported, these in silico predictions inform method development decisions when selecting among candidate reference materials .

Method Development Sample Preparation LC-MS/MS

Structural Differentiation from High-Prevalence Analogs: Para-Ethyl vs. Para-Methyl Substitution

4-Ethylethcathinone differs from the more widely studied 4-methylethcathinone (4-MEC) by a single methylene unit in the para-substituent, resulting in a molecular weight difference of 14 Da (C₁₃H₁₉NO, MW 205.30 vs. C₁₂H₁₇NO, MW 191.27) [1]. This mass difference is analytically significant in both nominal mass screening and high-resolution accurate mass workflows. Additionally, the ethyl group introduces distinct fragmentation pathways under CID, producing unique product ions that distinguish 4-EEC from its methyl-substituted counterpart [1]. Procurement of the correct reference standard (4-EEC rather than 4-MEC) is therefore mandatory for laboratories conducting targeted or non-targeted screening for emerging NPS.

NPS Identification Structural Elucidation Reference Material Selection

Defined Research and Forensic Application Scenarios for 4-Ethylethcathinone (CAS 1225619-32-8)


Forensic Toxicology: Confirmatory Identification in Seized Drug Analysis

Forensic laboratories require certified reference standards of 4-EEC to confirm the identity of this specific synthetic cathinone in seized materials via GC-MS or LC-MS/MS. The distinct regioisomeric profile of 4-EEC (para-substitution) demands an authentic reference standard for unambiguous spectral matching [1]. Use of alternative cathinone standards (e.g., 4-MEC or ethcathinone) is analytically unsound and compromises evidentiary value.

Clinical Toxicology: Method Development for NPS Detection in Biological Matrices

Clinical and forensic toxicology laboratories developing targeted or non-targeted LC-MS/MS methods for NPS detection must include 4-EEC as an analytical reference standard to validate retention time, precursor/product ion transitions, and extraction recovery [1]. The compound's predicted LogP of 1.70 informs SPE and chromatographic optimization, distinguishing its behavior from more polar or lipophilic cathinone analogs .

Metabolism and Pharmacokinetic Studies: In Vitro Metabolic Profiling

Research groups investigating the Phase I and Phase II metabolism of emerging synthetic cathinones utilize 4-EEC as a parent compound for in vitro incubations (e.g., human liver microsomes, hepatocytes) to identify unique urinary and blood biomarkers [1]. Given the position-dependent metabolic pathways observed among MEC isomers, 4-EEC is expected to yield a distinct metabolite profile that cannot be extrapolated from 2-EEC or 3-EEC data [1].

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